molecular formula C14H14O B6321560 4-(3-Methylphenyl)-2-methylphenol, 95% CAS No. 876473-48-2

4-(3-Methylphenyl)-2-methylphenol, 95%

Cat. No. B6321560
CAS RN: 876473-48-2
M. Wt: 198.26 g/mol
InChI Key: URLFMRIVRXGQOI-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)-2-methylphenol, 95%, also known as 4-Methyl-2-methoxyphenol, is an aromatic organic compound that is widely used in the laboratory and industrial settings. It is a white crystalline solid with a melting point of 131-133°C and a boiling point of 270-272°C. 4-Methyl-2-methoxyphenol is a versatile compound that can be used for a variety of purposes, including synthesis of other compounds, as a catalyst, and for the production of various products.

Scientific Research Applications

4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol has a variety of scientific research applications. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, it is used in the production of dyes, pigments, and other materials. Furthermore, it is used as a reagent in the synthesis of other compounds, such as amines, esters, and ethers.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol is not well understood. However, it is believed that the compound acts as an electron donor, allowing it to interact with other compounds and facilitate the formation of new compounds. It is also believed that the compound can act as a proton donor, allowing it to interact with other compounds and facilitate the formation of new compounds. Additionally, it is believed that the compound can act as a Lewis acid, allowing it to interact with other compounds and facilitate the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol are not well understood. However, it is believed that the compound can act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, it is believed that the compound can act as an anti-inflammatory agent, which can help reduce inflammation in the body. Furthermore, it is believed that the compound can act as an antimicrobial agent, which can help reduce the growth of bacteria and other microorganisms.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol in laboratory experiments are its low cost, its low toxicity, and its ease of use. Additionally, the compound is relatively stable, which makes it ideal for use in long-term experiments. However, one of the main limitations of using 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound is flammable, which can be a safety concern in the laboratory.

Future Directions

There are a number of potential future directions for 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol. One potential future direction is the development of new synthetic methods for the production of the compound. Additionally, further research could be conducted on the biochemical and physiological effects of the compound, as well as its potential uses in the medical and pharmaceutical fields. Furthermore, further research could be conducted on the potential uses of the compound as a catalyst in the production of polymers and other materials. Finally, further research could be conducted on the potential uses of the compound as an antioxidant and anti-inflammatory agent.

Synthesis Methods

4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol can be synthesized through a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide in the presence of a base such as sodium hydroxide. This method yields 4-(3-Methylphenyl)-2-methylphenol, 95%ethoxyphenol as the main product. Other methods include the reaction of an aromatic aldehyde with a Grignard reagent in the presence of a base, such as triethylamine, and the reaction of an aromatic aldehyde with an alkyl halide in the presence of a base, such as potassium carbonate.

properties

IUPAC Name

2-methyl-4-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-4-3-5-12(8-10)13-6-7-14(15)11(2)9-13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLFMRIVRXGQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597210
Record name 3,3'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(3-methylphenyl)phenol

CAS RN

876473-48-2
Record name 3,3'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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